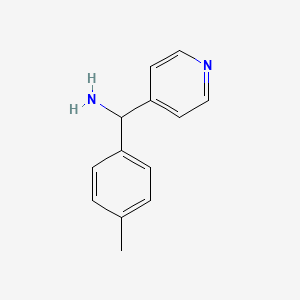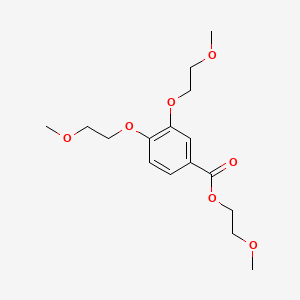
2-Methoxyethyl 3,4-bis(2-methoxyethoxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxyethyl 3,4-bis(2-methoxyethoxy)benzoate is an organic compound with the molecular formula C15H22O6 It is a benzoate ester derivative, characterized by the presence of methoxyethoxy groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 3,4-bis(2-methoxyethoxy)benzoate typically involves the esterification of 3,4-bis(2-methoxyethoxy)benzoic acid with 2-methoxyethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxyethyl 3,4-bis(2-methoxyethoxy)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 3,4-bis(2-methoxyethoxy)benzoic acid and 2-methoxyethanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.
Substitution: The methoxyethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Hydrolysis: 3,4-bis(2-methoxyethoxy)benzoic acid and 2-methoxyethanol.
Reduction: The corresponding alcohol derivative.
Substitution: Various substituted benzoate derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methoxyethyl 3,4-bis(2-methoxyethoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Methoxyethyl 3,4-bis(2-methoxyethoxy)benzoate depends on its specific application. In biological systems, it may interact with cellular components through its ester functional groups, potentially affecting enzyme activity or membrane permeability. The methoxyethoxy groups may enhance its solubility and bioavailability, facilitating its interaction with molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3,4-bis(2-methoxyethoxy)benzoate
- 3,4-bis(2-methoxyethoxy)benzonitrile
- 3,4-bis(2-methoxyethoxy)benzaldehyde
Uniqueness
2-Methoxyethyl 3,4-bis(2-methoxyethoxy)benzoate is unique due to the presence of the 2-methoxyethyl ester group, which may confer distinct chemical and physical properties compared to its analogs
Propiedades
Fórmula molecular |
C16H24O7 |
|---|---|
Peso molecular |
328.36 g/mol |
Nombre IUPAC |
2-methoxyethyl 3,4-bis(2-methoxyethoxy)benzoate |
InChI |
InChI=1S/C16H24O7/c1-18-6-9-21-14-5-4-13(16(17)23-11-8-20-3)12-15(14)22-10-7-19-2/h4-5,12H,6-11H2,1-3H3 |
Clave InChI |
XYQBENITUNZROC-UHFFFAOYSA-N |
SMILES canónico |
COCCOC1=C(C=C(C=C1)C(=O)OCCOC)OCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


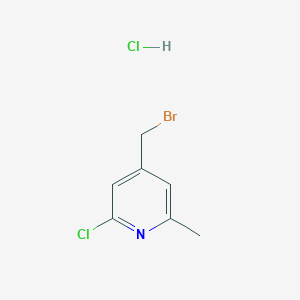
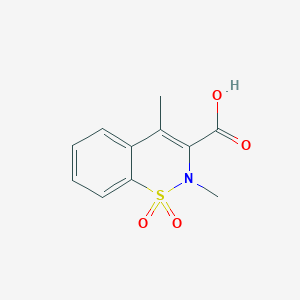
![7-((2-(Trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13911794.png)

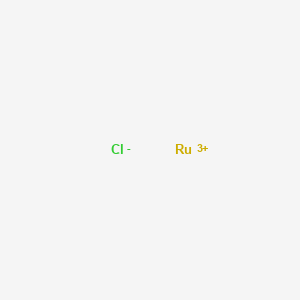


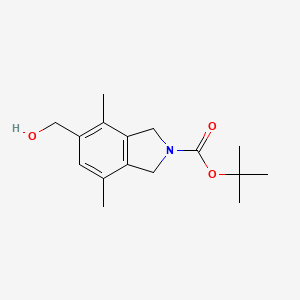
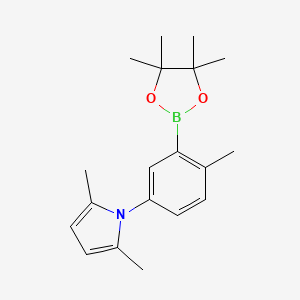
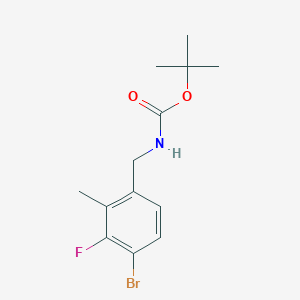

![7-(Trifluoromethoxy)benzo[d]thiazol-2-amine](/img/structure/B13911839.png)
![2,7-Diazaspiro[4.5]decane-6,8-dione hydrochloride](/img/structure/B13911847.png)
